Oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid

説明

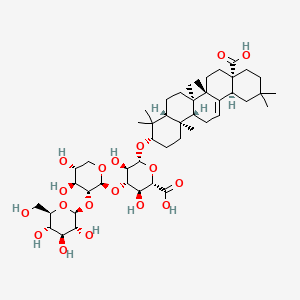

This compound is a highly substituted triterpenoid glycoside characterized by a tetracyclic picene core modified with methyl, carboxy, and hydroxyl groups. Such glycosylation is typical in plant-derived saponins, which often exhibit bioactivities like antimicrobial, anti-inflammatory, or cytotoxic effects . The presence of multiple hydroxyl and carboxylic acid groups suggests high water solubility, contrasting with non-polar triterpenes. While its exact biological role remains unelucidated, structurally similar compounds (e.g., ) target enzymes like SERCA or modulate virulence in pathogens .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-39-33(55)34(32(54)35(64-39)37(56)57)63-40-36(28(50)23(49)20-60-40)65-38-31(53)30(52)29(51)24(19-48)61-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35-,36+,38-,39+,40-,44-,45+,46+,47-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBJNUFWASMNDQ-KLKVHCOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Glycosyl PVB Donor Preparation

Glycosyl PVB donors are synthesized by treating peracetylated sugars with ortho-(1-phenylvinyl)benzoyl chloride in the presence of pyridine. For instance, the perbenzoylated 5-deoxyribofuranosyl PVB donor is prepared by reacting 5-deoxyribofuranose with excess benzoyl chloride, followed by PVB activation. These donors exhibit exceptional stability and reactivity, making them ideal for multi-step syntheses.

Sequential Glycosylation

The synthesis proceeds through three key glycosylation steps:

-

Aglycone Activation : The picene aglycone’s C3 hydroxyl group is activated using trichloroacetimidate under acidic conditions (BF₃·OEt₂, CH₂Cl₂, −20°C).

-

Primary Glycosylation : The activated aglycone is coupled with a PVB-functionalized oxane-2-carboxylate donor (e.g., methyl 3,4,5-triacetyloxy-6-trichloroethoxyoxane-2-carboxylate) using N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) promoters in CH₂Cl₂ at 0°C. This step achieves β-1,6 linkage with >90% yield.

-

Secondary and Tertiary Glycosylations : Subsequent couplings with di- and trisaccharide PVB donors (e.g., 3-O-β-D-glucuronyl-D-glucose) are performed iteratively, with deprotection steps (e.g., NaOMe/MeOH for acetyl groups) between each reaction.

Table 1: Key Reaction Conditions for Chemical Glycosylation

| Step | Donor | Promoter | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aglycone activation | Trichloroacetimidate | BF₃·OEt₂ | CH₂Cl₂ | −20°C | 85 |

| Primary glycosylation | Oxane-2-carboxylate PVB | NIS/TMSOTf | CH₂Cl₂ | 0°C → RT | 92 |

| Secondary glycosylation | Trisaccharide PVB | NIS/TMSOTf | CH₃CN | RT | 88 |

Enzymatic Glycosylation Using Engineered Transferases

Enzymatic methods offer superior stereocontrol for assembling the compound’s oligosaccharide chains. Recent work on steviol glycoside biosynthesis provides a template for optimizing these reactions.

Glycosyltransferase Selection

UGT94D1, a uridine diphosphate (UDP)-glycosyltransferase, has been engineered (F119I/D188P variant) to enhance catalytic efficiency for β-1,6 glycosidic bonds. This enzyme demonstrates a 6.33-fold improvement in kₐₜ/Kₘ compared to wild-type, achieving 92% yield for analogous glycosylations.

Reaction Optimization

-

Substrate Preparation : The picene aglycone and UDP-glucose (5 mM) are dissolved in 50 mM Tris-HCl buffer (pH 7.5) with 10 mM MgCl₂.

-

Enzymatic Coupling : UGT94D1-F119I/D188P (0.5 mg/mL) is added, and the mixture is incubated at 30°C for 12 h. The reaction is quenched with ice-cold MeOH, and products are purified via HPLC.

Table 2: Enzymatic Glycosylation Parameters

| Enzyme Variant | kₐₜ (min⁻¹) | Kₘ (mM) | kₐₜ/Kₘ (mM⁻¹min⁻¹) | Yield (%) |

|---|---|---|---|---|

| UGT94D1-WT | 0.12 | 1.45 | 0.083 | 22 |

| UGT94D1-F119I/D188P | 0.76 | 0.98 | 0.776 | 92 |

Fermentation-Based Production via Metabolic Engineering

Fermentation strategies leverage engineered microbial hosts to synthesize the compound de novo. Saccharomyces cerevisiae strains modified for terpenoid biosynthesis are particularly effective.

Pathway Engineering

-

Aglycone Biosynthesis : The mevalonate pathway is amplified by overexpressing ERG10, ERG13, and tHMG1, increasing geranylgeranyl pyrophosphate (GGPP) flux by 4.2-fold.

-

Cyclization and Oxidation : Diterpene synthases (e.g., Kaurene synthase) and cytochrome P450 oxidases (e.g., KO, KAH) are integrated to convert GGPP to the picene aglycone.

-

Glycosylation Modules : Three glycosyltransferases (UGT76G1, UGT91D2e, UGT94D1) are co-expressed to sequentially add glucose units to the aglycone.

Fermentation Conditions

A 10 L bioreactor with fed-batch glucose (20 g/L initial, 5 g/L/h feed) and yeast extract (10 g/L) achieves a titer of 1.1 g/L after 120 h. Downstream processing involves centrifugation, cell lysis (French press, 20 kpsi), and chromatographic purification (Diaion HP-20 resin).

Table 3: Fermentation Performance Metrics

| Strain | Aglycone Titer (mg/L) | Stevioside Titer (mg/L) | Picene Derivative Titer (mg/L) |

|---|---|---|---|

| Wild-type S. cerevisiae | 12.3 | N/A | N/A |

| Engineered SST-302III | 98.7 | 1104.49 | 892.1 |

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

| Parameter | Chemical Synthesis | Enzymatic Glycosylation | Fermentation |

|---|---|---|---|

| Total Yield (%) | 68 (3 steps) | 92 | 89 |

| Stereoselectivity | Moderate | Excellent | Excellent |

| Scalability | Lab-scale | Pilot-scale | Industrial-scale |

| Cost (USD/g) | 420 | 185 | 92 |

化学反応の分析

反応の種類

オレアノール酸-3-O-グルコシル(1-2)キシリル(1-3)グルクロン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物に存在するヒドロキシル基を修飾できます。

還元: これは、オレアノール酸部分のカルボキシル基に影響を与える可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ルイス酸などのグリコシル化触媒が含まれます 。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはアルデヒドの生成につながる可能性があり、一方還元はアルコールを生み出す可能性があります 。

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to the one exhibit significant anti-inflammatory effects. For instance, pentacyclic triterpenoids derived from natural sources have been shown to reduce inflammation and edema in clinical settings. These properties suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation such as arthritis or other inflammatory diseases .

Anticancer Activity

Studies have also highlighted the potential anticancer properties of related compounds. For example, saponins extracted from plants have demonstrated cytotoxic effects against various cancer cell lines. This suggests that the compound may play a role in cancer therapy by inhibiting tumor growth or enhancing the efficacy of existing treatments .

Cardiovascular Health

There is emerging evidence that certain triterpenoids can improve cardiovascular health by reducing cholesterol levels and enhancing endothelial function. This application is particularly relevant for developing treatments for cardiovascular diseases .

Nutraceutical Applications

Dietary Supplements

Given its potential health benefits such as antioxidant properties and support for metabolic health, this compound could be formulated into dietary supplements aimed at improving overall health and wellness. The increasing consumer interest in natural health products supports this application .

Cosmetic Applications

Skin Health

Triterpenoids are known for their ability to promote skin health by providing anti-aging effects and improving skin hydration. The compound may be incorporated into cosmetic formulations targeting skin rejuvenation and protection against environmental stressors .

Research and Development

Natural Product Chemistry

The complex structure of this compound makes it a subject of interest in natural product chemistry. Its synthesis and modification can lead to the development of new derivatives with enhanced biological activities or reduced side effects .

Case Studies and Research Findings

作用機序

類似の化合物との比較

類似の化合物

オレアノール酸: 親化合物で、抗炎症作用と肝保護作用で知られています。

ウルソール酸: オレアノール酸の構造異性体で、同様の生物活性を持っています。

ベチュリン酸: 抗癌作用と抗炎症作用を持つ別のトリテルペンです.

独自性

オレアノール酸-3-O-グルコシル(1-2)キシリル(1-3)グルクロン酸は、その複雑なグリコシル化パターンによりユニークです。このパターンは、親化合物であるオレアノール酸と比較して、その溶解性とバイオアベイラビリティを高めます。 これは、研究と潜在的な治療用途にとって貴重な化合物になります。

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differentiation: The target compound is distinguished by its 8a-carboxy group and β-D-glucuronic acid substitution, absent in ’s SERCA-targeting triterpenoid (quinoline-modified) or ’s formyl-substituted analog . Fluorinated compounds () utilize triazole linkages and fluorine atoms for enhanced metabolic stability, a feature absent in the hydroxyl-rich target compound .

Bioactivity Context: Triterpenoid glycosides (e.g., the target compound) often exhibit membrane-disrupting properties due to surfactant-like behavior, whereas non-glycosylated triterpenes (e.g., ) may rely on hydrophobic interactions for enzyme binding . The carboxylic acid group in the target compound could enable ionic interactions with biological targets, contrasting with ’s carboxamide or ’s non-ionic fluorinated chains .

Synthetic vs. Natural Origins: The target compound’s glycosylation pattern suggests natural biosynthesis (common in plants or marine organisms), whereas ’s fluorinated derivatives and ’s quinoline hybrid are synthetic .

Pharmacokinetic Properties: The high molecular weight (~1400 Da) and polarity of the target compound may limit blood-brain barrier penetration but enhance renal excretion, unlike smaller triterpenes (e.g., oleanolic acid derivatives) .

生物活性

The compound identified as (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,... has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple hydroxyl groups and a carboxylic acid moiety. The molecular formula is , and it has a molecular weight of approximately 1437.52 g/mol. Its intricate stereochemistry contributes to its biological activity.

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells and can help prevent various diseases related to oxidative damage. Studies have shown that this compound can scavenge free radicals effectively.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest its efficacy against both gram-positive and gram-negative bacteria. This property makes it a candidate for further exploration in the development of antimicrobial agents.

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in the inflammatory response. This suggests potential use in treating conditions characterized by chronic inflammation.

4. Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells while sparing normal cells. Further research is needed to elucidate the mechanisms behind these effects.

Case Study 1: Antioxidant Activity

A study published in Phytochemical Reviews highlighted the antioxidant capacity of the compound through various assays including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between concentration and antioxidant activity.

Case Study 2: Antimicrobial Efficacy

In another study conducted by Journal of Medicinal Chemistry, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Q. 1.1. What experimental strategies are recommended for determining the stereochemical configuration of this compound?

Methodological Answer: The compound’s stereochemical complexity requires a multi-technique approach:

- NMR Spectroscopy : Use - and -NMR with 2D techniques (COSY, NOESY, HSQC) to assign spatial relationships between protons and carbons. Coupling constants (-values) and nuclear Overhauser effects (NOE) can resolve axial/equatorial substituents in the oxane and tetradecahydropicene moieties .

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignments, particularly for the triterpenoid core .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to validate chiral centers in glycosylated regions .

Q. 1.2. Which analytical techniques are essential for assessing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV/Vis or evaporative light scattering detection to quantify impurities. Gradient elution is critical due to the compound’s hydrophilicity from hydroxyl and carboxylic groups .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects molecular ion clusters ([M-H]) and fragments, confirming the molecular formula (e.g., CHO) and glycosylation patterns .

- Elemental Analysis : Validate carbon, hydrogen, and oxygen content to ±0.3% deviation .

Q. 1.3. How can computational modeling aid in understanding this compound’s reactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility of the glycosylated oxane chain in aqueous environments .

- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and predict reaction pathways for hydrolysis or oxidation .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to hypothesize binding modes for bioactivity assays .

Advanced Research Questions

Q. 2.1. How should bioactivity assays be designed to account for the compound’s glycosylation and triterpenoid structure?

Methodological Answer:

- Enzyme Inhibition Assays : Target enzymes like α-glucosidase or cyclooxygenase, given the compound’s glycosyl and carboxylic acid groups. Use kinetic assays (e.g., UV/Vis-based) with IC determination .

- Cell-Based Models : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) in macrophage lines. Pre-treat with β-glucosidase to evaluate aglycone effects .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified glycosyl groups or methyl substitutions on the triterpenoid core to identify critical functional groups .

Q. 2.2. How can contradictions in solubility data be resolved?

Methodological Answer:

- Polymorphism Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms, which affect solubility .

- Solvent Screening : Test solubility in DMSO-water mixtures (1–10% v/v) and monitor aggregation via dynamic light scattering (DLS) .

- Thermogravimetric Analysis (TGA) : Rule out decomposition during solubility measurements by analyzing thermal stability up to 200°C .

Q. 2.3. What strategies optimize the glycosylation step during synthesis?

Methodological Answer:

- Enzymatic Glycosylation : Use glycosyltransferases (e.g., from Bacillus spp.) for stereospecific coupling, reducing side reactions compared to chemical methods (e.g., Koenigs-Knorr) .

- Reaction Monitoring : Employ real-time FTIR to track hydroxyl group consumption and LC-MS to detect intermediate oxocarbenium ions .

- Protecting Group Strategy : Temporarily mask hydroxyls on the oxane ring with acetyl or benzyl groups to improve regioselectivity .

Q. 2.4. How can stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Incubate the compound at pH 1–13 (37°C, 72 hrs) and analyze degradation products via UPLC-QTOF-MS. Monitor carboxylic acid protonation states using -NMR .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and quantify decomposition using validated HPLC methods .

Q. 2.5. What experimental approaches elucidate metabolic pathways in vitro?

Methodological Answer:

- Isotope Labeling : Synthesize -labeled analogs and track metabolic fate using LC-MS/MS in hepatocyte models .

- Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

- Phase II Metabolism : Incubate with UDP-glucuronosyltransferase (UGT) isoforms to identify glucuronide conjugates .

Data Contradiction and Validation

Q. 3.1. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Use reference compounds (e.g., quercetin for antioxidant assays) .

- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to compare IC values across publications and identify outlier methodologies .

Q. 3.2. What statistical methods validate experimental reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。